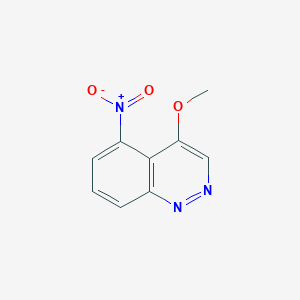
4-Methoxy-5-nitrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-nitrocinnoline is an organic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Métodos De Preparación
The synthesis of 4-Methoxy-5-nitrocinnoline can be achieved through various synthetic routes. One common method involves the nitration of 4-methoxycinnoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The resulting product is then purified through recrystallization or chromatography .
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
4-Methoxy-5-nitrocinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced to 4-methoxy-5-aminocinnoline using reducing agents such as hydrazine hydrate or catalytic hydrogenation . This reduction reaction is typically carried out under mild conditions to prevent the decomposition of the compound.
In substitution reactions, this compound can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack on the nitro group .
Aplicaciones Científicas De Investigación
4-Methoxy-5-nitrocinnoline has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
In biology and medicine, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular pathways to understand its mechanism of action and therapeutic potential .
In the industry, this compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its electronic and optical properties make it a valuable component in the fabrication of electronic devices and photonic applications .
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-nitrocinnoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress, depending on the specific biological context .
Comparación Con Compuestos Similares
4-Methoxy-5-nitrocinnoline can be compared to other nitro-substituted heterocyclic compounds, such as 4-methoxy-5-nitropyrimidine and 4-methoxy-5-nitroaniline. While these compounds share similar structural features, their chemical reactivity and biological activities can differ significantly .
For example, 4-methoxy-5-nitropyrimidine undergoes unique transformations to form pyrazole derivatives, which are not observed with this compound . Similarly, 4-methoxy-5-nitroaniline is primarily studied for its optical properties and applications in nonlinear optics, whereas this compound is more commonly used in synthetic chemistry and biological research .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the exploration of new reaction pathways. Additionally, its potential biological activities and applications in advanced materials highlight its significance in various fields of study.
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
4-methoxy-5-nitrocinnoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-8-5-10-11-6-3-2-4-7(9(6)8)12(13)14/h2-5H,1H3 |
Clave InChI |
NYIFZPZNBKUIOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=NC2=C1C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


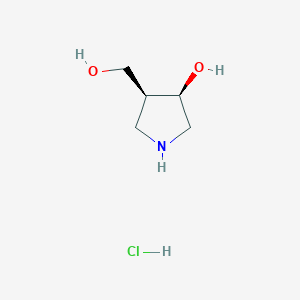
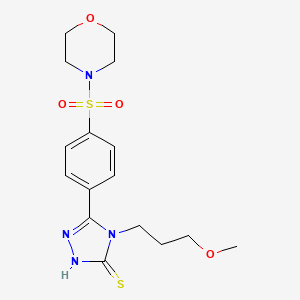
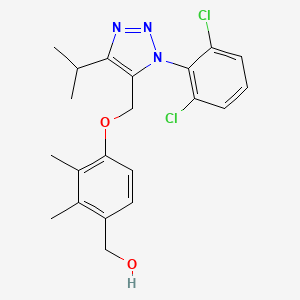
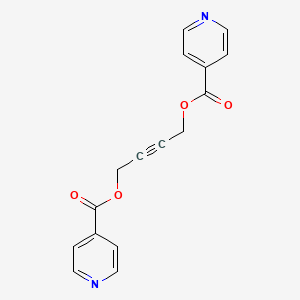
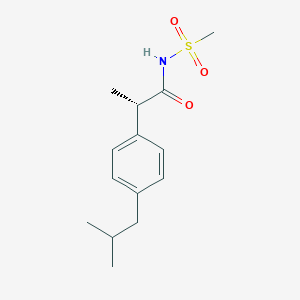
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
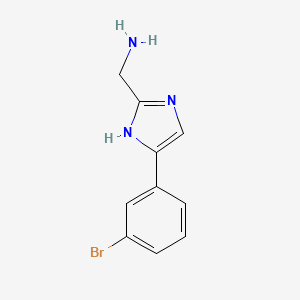
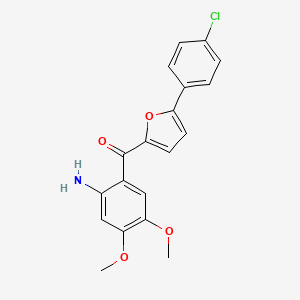
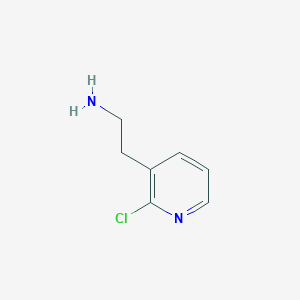
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
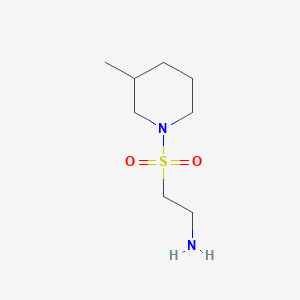

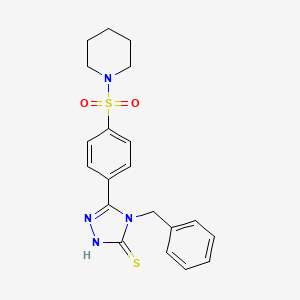
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
